2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. standard practices in the chemical industry, such as batch processing and the use of automated synthesis equipment, would be applicable.
Chemical Reactions Analysis
Types of Reactions
2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetic acid group to a thiol.
Substitution: Nucleophilic substitution reactions can replace the thioacetic acid group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid is primarily used in proteomics research. It serves as a biochemical tool for studying protein interactions and functions. Its applications extend to:
Chemistry: Used as a reagent in organic synthesis and chemical biology.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, although not currently used in clinical settings.
Industry: Utilized in the development of biochemical assays and diagnostic tools.
Mechanism of Action
The mechanism of action of 2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can affect various biochemical pathways, including signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives and thioacetic acid analogs. Examples are:
6-Amino-3-(phenylmethyl)-3H-purin-8-yl derivatives: These compounds share the purine core structure.
Thioacetic acid derivatives: Compounds with similar thioacetic acid groups.
Uniqueness
2-[[6-Amino-3-(phenylmethyl)-3H-purin-8-yl]thio]acetic Acid is unique due to its specific combination of a purine core with a thioacetic acid group. This structure allows it to interact with a wide range of biological targets, making it a versatile tool in biochemical research .
Properties
IUPAC Name |
2-[(3-benzyl-6-imino-7H-purin-8-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2S/c15-12-11-13(18-14(17-11)22-7-10(20)21)19(8-16-12)6-9-4-2-1-3-5-9/h1-5,8,15H,6-7H2,(H,17,18)(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUTOBZKIQAIYON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=N)C3=C2N=C(N3)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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